molecular formula C20H22Br2N2 B14441579 1-Benzyl-1'-propyl-4,4'-bipyridin-1-ium dibromide CAS No. 73645-30-4

1-Benzyl-1'-propyl-4,4'-bipyridin-1-ium dibromide

Cat. No.: B14441579
CAS No.: 73645-30-4
M. Wt: 450.2 g/mol
InChI Key: HOFNJRUTHHXVRG-UHFFFAOYSA-L
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Preparation Methods

The synthesis of 1-Benzyl-1’-propyl-4,4’-bipyridin-1-ium dibromide typically involves the N-alkylation of 4,4’-bipyridine with benzyl and propyl halides. The reaction is carried out in anhydrous solvents such as dimethylformamide (DMF) or acetonitrile, using a base like potassium carbonate to facilitate the reaction. The product is then purified by recrystallization from suitable solvents .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

1-Benzyl-1’-propyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, primarily involving redox processes. The compound can be reduced and oxidized reversibly, making it suitable for applications in redox flow batteries and electrochromic devices .

Common reagents used in these reactions include reducing agents like sodium dithionite and oxidizing agents such as ferric chloride. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Mechanism of Action

The mechanism of action of 1-Benzyl-1’-propyl-4,4’-bipyridin-1-ium dibromide involves its redox properties. The compound can undergo one- and two-electron reductions, leading to significant changes in its electronic absorption spectra. These redox processes are harnessed in various applications, such as electrochromic devices where the color change is utilized .

The molecular targets and pathways involved include the interaction with electron-rich and electron-deficient species, facilitating electron transfer processes. The compound’s ability to undergo reversible redox reactions makes it a valuable tool in studying and manipulating redox processes in various systems .

Comparison with Similar Compounds

1-Benzyl-1’-propyl-4,4’-bipyridin-1-ium dibromide can be compared with other bipyridinium compounds, such as:

Properties

CAS No.

73645-30-4

Molecular Formula

C20H22Br2N2

Molecular Weight

450.2 g/mol

IUPAC Name

1-benzyl-4-(1-propylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide

InChI

InChI=1S/C20H22N2.2BrH/c1-2-12-21-13-8-19(9-14-21)20-10-15-22(16-11-20)17-18-6-4-3-5-7-18;;/h3-11,13-16H,2,12,17H2,1H3;2*1H/q+2;;/p-2

InChI Key

HOFNJRUTHHXVRG-UHFFFAOYSA-L

Canonical SMILES

CCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC3=CC=CC=C3.[Br-].[Br-]

Origin of Product

United States

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